LZ1 peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

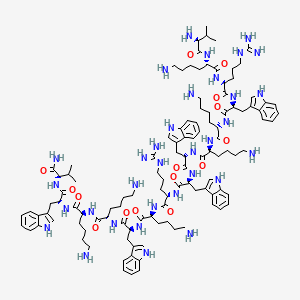

C113H167N33O15 |

|---|---|

Molecular Weight |

2227.7 g/mol |

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanamide |

InChI |

InChI=1S/C113H167N33O15/c1-65(2)95(120)111(161)140-87(44-20-26-52-119)100(150)136-89(46-28-54-127-113(124)125)105(155)142-91(56-68-61-129-78-35-11-6-30-73(68)78)107(157)138-82(39-15-21-47-114)98(148)133-84(41-17-23-49-116)103(153)143-93(58-70-63-131-80-37-13-8-32-75(70)80)109(159)145-92(57-69-62-130-79-36-12-7-31-74(69)79)108(158)139-88(45-27-53-126-112(122)123)101(151)135-85(42-18-24-50-117)102(152)141-90(55-67-60-128-77-34-10-5-29-72(67)77)106(156)137-83(40-16-22-48-115)99(149)134-86(43-19-25-51-118)104(154)144-94(110(160)146-96(66(3)4)97(121)147)59-71-64-132-81-38-14-9-33-76(71)81/h5-14,29-38,60-66,82-96,128-132H,15-28,39-59,114-120H2,1-4H3,(H2,121,147)(H,133,148)(H,134,149)(H,135,151)(H,136,150)(H,137,156)(H,138,157)(H,139,158)(H,140,161)(H,141,152)(H,142,155)(H,143,153)(H,144,154)(H,145,159)(H,146,160)(H4,122,123,126)(H4,124,125,127)/t82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1 |

InChI Key |

AEGLGCLRXLHQRT-YZCAGTBWSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](C(C)C)C(=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

LZ1 Peptide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

Abstract

LZ1 is a synthetic, 15-amino acid antimicrobial peptide (AMP) that has garnered significant attention for its potent antimicrobial and anti-inflammatory properties.[][2][3][4] This technical guide provides a comprehensive overview of the discovery, origin, and multifaceted mechanism of action of the LZ1 peptide. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its biological pathways and discovery workflow. The peptide's broad-spectrum activity against acne-related bacteria and its emerging antimalarial effects are discussed in detail, highlighting its potential as a novel therapeutic agent.[2][3][4][5]

Discovery and Origin

The this compound is a synthetically designed molecule, meaning it is not found in nature in its exact current form.[][6] Its design is rooted in the strategic combination of characteristics from known antimicrobial peptides to optimize its efficacy.[7] Two primary lines of origin are described in the literature:

-

Fusion of Antimicrobial Peptide Families: One perspective on LZ1's origin is that it was developed by fusing recognized families of antimicrobial peptides. This approach aimed to create a peptide with an "optimal" length, charge, hydrophobicity, and amphipathic α-helical structure, which are all critical determinants of antimicrobial activity.[7] The resulting 15-residue monomer was designed to effectively inhibit the growth of bacteria such as Propionibacterium acnes and Staphylococcus epidermidis.[7]

-

Derivative of Staphylococcal Toxin and Snake Cathelicidin: Another reported origin identifies LZ1 as a synthetic derivative of the leucine zipper-like sequence of the S component (LukS-PV) of Panton-Valentine leukocidin (PVL), a toxin produced by Staphylococcus aureus.[8] Specifically, it is based on residues 17-34 of the LukS-PV subunit.[8] This region is crucial for the pore-forming activity of the toxin.[8] Additionally, some studies describe LZ1 as being derived from snake cathelicidin, a class of AMPs found in snake venom.[5]

Regardless of the specific initial template, the consensus is that LZ1 is a rationally designed peptide, rich in tryptophan and lysine residues, with the amino acid sequence: Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 .[][5][6][9]

Physicochemical Properties

The fundamental physicochemical properties of the this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | VKRWKKWWRKWKKWV-NH2 | [][5][6][9] |

| Number of Residues | 15 | [2][3][4][6][7] |

| Molecular Weight | 2227.75 Da (or 2228.77 Da) | [][6][9] |

| Isoelectric Point | 12.05 | [6] |

| Structure | Linear, with a tendency to form an α-helix | [7][8] |

Mechanism of Action

LZ1 exerts its therapeutic effects through a dual mechanism involving direct antimicrobial activity and modulation of the host inflammatory response.

Antimicrobial Activity

Like many cationic AMPs, the primary mechanism of LZ1's antimicrobial action is the disruption of bacterial cell membranes.[8] Its amphipathic structure, with distinct hydrophobic and cationic faces, facilitates its interaction with the negatively charged components of bacterial membranes, such as phospholipids.[8] This interaction leads to membrane permeabilization, pore formation, and subsequent leakage of cellular contents, ultimately resulting in bacterial cell death.[8]

Anti-inflammatory Activity

In addition to its direct bactericidal effects, LZ1 demonstrates significant anti-inflammatory properties. It has been shown to inhibit the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) , which are major contributors to the inflammation associated with conditions like acne.[][3][4][9][10][11] This immunomodulatory effect helps to reduce the redness, swelling, and pain associated with bacterial infections.[9]

Antimalarial Activity

Emerging research has also identified antimalarial activity for LZ1. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum in vitro.[5] The proposed mechanism for this activity involves the inhibition of pyruvate kinase, a key enzyme in the parasite's glycolysis pathway, thereby limiting ATP production.[5]

Quantitative Data

The biological activity of LZ1 has been quantified in several studies. The following tables summarize the key findings.

Antimicrobial Efficacy

| Target Microorganism | Strain(s) | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Propionibacterium acnes | ATCC 6919, ATCC 11827, Clindamycin-resistant clinical isolate | 0.6 | [2][3][4] |

| Staphylococcus epidermidis | Clinical isolate | 4.7 | [2][3] |

| Staphylococcus aureus | ATCC 25923, MRSA, VRSA | 1.17 - 4.7 | [2][3][6][8] |

| Candida albicans | Clinical isolate | As low as 1.17 | [6] |

Antimalarial Efficacy

| Parameter | Value | Reference |

| IC50 against P. falciparum | 3.045 µM | [5] |

| In vitro parasite reduction | ~61% in the low-micromolar range | [5] |

Safety Profile

| Assay | Cell Type | Result | Concentration | Reference |

| Cytotoxicity | Human Keratinocytes (HaCaT) | No more than 5.6% effect on viability | Up to 200 µg/mL | [3][4] |

| Hemolytic Activity | Human Red Blood Cells | No more than 5.2% hemolysis | Up to 320 µg/mL | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on LZ1.

Peptide Synthesis

LZ1 (VKRWKKWWRKWKKWV-NH2) is synthesized using solid-phase peptide synthesis methods. The purity of the synthesized peptide is typically confirmed to be greater than 98% by reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[4]

Antimicrobial Activity Assay (MIC Determination)

The minimal inhibitory concentration (MIC) is determined using a broth microdilution method as previously described.[4]

-

Bacterial strains are cultured in appropriate broth (e.g., Brain Heart Infusion broth for P. acnes).

-

The peptide is serially diluted in the broth in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., anaerobically for P. acnes).

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

In Vivo Mouse Model of P. acnes-Induced Inflammation

This model is used to evaluate the in vivo efficacy of LZ1 in reducing P. acnes colonization and inflammation.

-

Live P. acnes are injected into the ears of mice.

-

LZ1, a vehicle control, or a positive control (e.g., clindamycin) is applied topically to the ear surface daily.

-

The ear thickness is measured daily as an indicator of inflammation.

-

On specified days, the ears are excised, homogenized, and plated to determine the colony-forming units (CFU) of P. acnes.

-

Ear tissue can also be processed for histological analysis to assess inflammatory cell infiltration.[2][3]

Cytokine Measurement

The levels of inflammatory cytokines are measured to assess the anti-inflammatory effects of LZ1.

-

Mouse ears from the in vivo model are excised and homogenized in a saline solution.

-

The homogenate is centrifuged, and the supernatant is collected.

-

The concentrations of TNF-α and IL-1β in the supernatant are determined using commercially available ELISA kits.[3][4]

Hemolytic Assay

This assay assesses the peptide's toxicity to red blood cells.

-

Fresh human red blood cells are washed and diluted.

-

The cells are incubated with various concentrations of the this compound.

-

The release of hemoglobin is measured spectrophotometrically at a specific wavelength.

-

The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (buffer).[3]

Cytotoxicity Assay

This assay evaluates the peptide's toxicity to mammalian cells.

-

Human keratinocytes (HaCaT cells) are cultured in a 96-well plate.

-

The cells are incubated with various concentrations of the this compound.

-

Cell viability is assessed using a standard method, such as the MTT assay.

-

The percentage of cell viability is calculated relative to untreated control cells.[3][4]

In Vitro Antimalarial Assay

The 72-hour in vitro growth inhibition assay is used to determine the antimalarial activity of LZ1.[5]

-

P. falciparum cultures are synchronized at the ring stage.

-

The parasites are incubated with serial dilutions of the this compound for 72 hours.

-

Parasite growth is quantified using a fluorescent DNA-intercalating dye or by microscopic counting of parasitemia.

-

The IC50 value is calculated from the dose-response curve.[5]

Visualizations

Signaling Pathway of LZ1's Anti-inflammatory Action

Caption: LZ1's anti-inflammatory mechanism of action.

Experimental Workflow for LZ1 Evaluation

Caption: Workflow for the discovery and evaluation of LZ1.

Conclusion

The this compound represents a promising candidate for the development of new therapeutics, particularly in dermatology and infectious diseases. Its well-defined antimicrobial and anti-inflammatory properties, coupled with a favorable safety profile, make it an attractive alternative to conventional antibiotics, especially in the face of rising antimicrobial resistance. Further research and clinical evaluation are warranted to fully realize the therapeutic potential of this synthetically designed peptide.

References

- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]

- 7. oatext.com [oatext.com]

- 8. This compound: Antimicrobial Research peptide - PEPTIDE APPLICATIONS [mobelbiochem.com]

- 9. This compound | 1423743-97-8 | Motif Biotech [motifbiotech.com]

- 10. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

An In-depth Technical Guide to the LZ1 Peptide: Sequence, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the LZ1 peptide, a synthetic antimicrobial peptide (AMP) with significant therapeutic potential, particularly in dermatology. This document details its amino acid sequence, physicochemical properties, and three-dimensional structure. A core focus is placed on its potent bactericidal and anti-inflammatory activities, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for the synthesis, characterization, and evaluation of LZ1 are provided to facilitate further research and development. Furthermore, this guide elucidates the signaling pathways modulated by LZ1 in the context of bacterial-induced inflammation and presents a clear experimental workflow for its antimicrobial assessment.

Introduction

The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides have garnered considerable attention as a promising class of therapeutics to combat this growing threat. LZ1 is an artificially designed and synthesized 15-residue cationic peptide that has demonstrated potent, broad-spectrum antimicrobial activity, particularly against bacteria implicated in skin infections such as acne vulgaris.[1][2][3] Beyond its direct bactericidal effects, LZ1 exhibits notable anti-inflammatory properties, further enhancing its therapeutic profile.[2][4][5] This guide serves as a central repository of technical information on LZ1 for researchers and professionals in the field of drug development.

This compound: Core Characteristics

Amino Acid Sequence and Physicochemical Properties

LZ1 is a linear peptide composed of 15 amino acids with a C-terminal amidation.[1] Its sequence is rich in tryptophan (Trp) and lysine (Lys) residues, which contribute to its antimicrobial activity.[2] The primary sequence of LZ1 is:

H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH₂ [1][3][5][6]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Amino Acid Residues | 15 | [1][2][3] |

| Molecular Formula | C₁₁₃H₁₆₇N₃₃O₁₅ | [4][5] |

| Molecular Weight | ~2228 Da | [1][4][7] |

| Isoelectric Point (pI) | ~12.05 - 12.5 | [1][7] |

| Source | Synthetic | [1][7] |

| Appearance | White powder | [7] |

| Solubility | Soluble in water | [7] |

| Purity | >95% | [7] |

Table 1: Physicochemical properties of the this compound.

Structural Features

The this compound is designed to adopt an amphipathic α-helical structure. This conformation is crucial for its mechanism of action, allowing it to preferentially interact with and disrupt the negatively charged membranes of bacteria while exhibiting minimal toxicity towards eukaryotic cells.[8][9] The hydrophobic face of the helix, rich in tryptophan residues, facilitates insertion into the lipid bilayer, while the cationic face, composed of lysine and arginine residues, interacts with the anionic components of the bacterial membrane.[8][9]

Biological Activity and Therapeutic Potential

Antimicrobial Activity

LZ1 exhibits potent bactericidal activity against a broad spectrum of microorganisms, including clinically relevant Gram-positive and Gram-negative bacteria.[2][5] It is particularly effective against pathogens associated with skin infections.[2][3] A key advantage of LZ1 is its efficacy against antibiotic-resistant strains.[2]

Quantitative Antimicrobial Data:

The antimicrobial potency of LZ1 is quantified by its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | Strain(s) | MIC (µg/mL) | Reference(s) |

| Propionibacterium acnes | ATCC 6919, ATCC 11827, Clindamycin-resistant clinical isolate | 0.6 | [2][3][6] |

| Staphylococcus epidermidis | ATCC 12228, Clinical isolate | 4.7 | [2] |

| Staphylococcus aureus | ATCC 25923, Methicillin-resistant clinical isolate | 1.17 - 4.7 | [2] |

| Candida albicans | Clinical isolate | 1.17 | [2] |

| Plasmodium falciparum | 3D7 | ~6.78 (IC₅₀) | [3] |

Table 2: Minimal Inhibitory Concentration (MIC) of LZ1 against various microorganisms.

Anti-inflammatory Activity

In addition to its direct antimicrobial effects, LZ1 demonstrates significant anti-inflammatory properties.[2][4][5] In the context of acne vulgaris, Propionibacterium acnes can induce the production of pro-inflammatory cytokines by host cells.[2][10] LZ1 has been shown to ameliorate this inflammatory response by inhibiting the secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][10] This dual action of killing bacteria and reducing inflammation makes LZ1 a promising candidate for the treatment of inflammatory skin conditions.

Cytotoxicity and Hemolytic Activity

A critical attribute for any therapeutic agent is its safety profile. LZ1 has been shown to have low cytotoxicity against human cells and minimal hemolytic activity against human red blood cells, even at concentrations significantly higher than its MIC.[1][2][3]

| Assay | Cell Line / Blood Source | Concentration Range Tested (µg/mL) | Result | Reference(s) |

| Cytotoxicity | Human Keratinocytes (HaCaT) | 20 - 200 | < 5.6% reduction in cell viability | [5][9] |

| Hemolytic Activity | Human Red Blood Cells | up to 320 | < 5.2% hemolysis | [2][5][9] |

Table 3: Cytotoxicity and hemolytic activity of the this compound.

Signaling Pathway of P. acnes-induced Inflammation

Propionibacterium acnes is recognized by Toll-like receptor 2 (TLR2) on immune cells and keratinocytes.[11] This recognition triggers downstream signaling cascades, primarily involving the NF-κB and MAPK pathways, leading to the transcription and secretion of pro-inflammatory cytokines like TNF-α.[12] Furthermore, P. acnes can activate the NLRP3 inflammasome, which leads to the cleavage of pro-caspase-1 into its active form.[4] Active caspase-1 then cleaves pro-IL-1β into the mature, secreted IL-1β, a potent inflammatory mediator.[4] LZ1 is proposed to exert its anti-inflammatory effects by inhibiting the production of TNF-α and IL-1β.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and evaluation of the this compound.

Solid-Phase Peptide Synthesis (SPPS) of LZ1

LZ1 can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Val, Lys(Boc), Arg(Pbf), Trp(Boc))

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (4 equivalents) with HATU (3.98 equivalents) and DIEA (8 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: After each deprotection and coupling step, wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the LZ1 sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

Materials:

-

This compound stock solution

-

Bacterial strains (e.g., P. acnes, S. aureus)

-

Appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus, Brain Heart Infusion broth for P. acnes)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacterium into the appropriate broth and incubate until it reaches the logarithmic growth phase.

-

Inoculum Adjustment: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

-

Peptide Dilution: Prepare a series of two-fold dilutions of the this compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic conditions for P. acnes).

-

MIC Determination: After 18-24 hours of incubation (or longer for slow-growing bacteria), determine the MIC as the lowest concentration of LZ1 that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

Materials:

-

This compound stock solution

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

RBC Preparation: Wash fresh human RBCs three times with PBS by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

-

Peptide Incubation: Add various concentrations of the this compound to the wells of a 96-well plate. Add the RBC suspension to each well.

-

Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

Materials:

-

This compound stock solution

-

Human keratinocyte cell line (HaCaT)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the this compound. Include a vehicle control (cells with medium only).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Cell Viability Calculation: Express the cell viability as a percentage of the vehicle-treated control cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antimicrobial and cytotoxic properties of the this compound.

References

- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]

- 3. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propionibacterium acnes induces IL-1β secretion via the NLRP3 inflammasome in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]

- 6. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Propionibacterium acnes induces an interleukin-17 response in acne vulgaris that is regulated by vitamin A and vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Baicalin suppresses Propionibacterium acnes-induced skin inflammation by downregulating the NF-κB/MAPK signaling pathway and inhibiting activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of LZ1 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methods for the synthesis and purification of the LZ1 peptide, a 15-amino acid, C-terminally amidated antimicrobial peptide with the sequence VKRWKKWWRKWKKWV-NH2.[1] LZ1 is a synthetic active polypeptide with a molecular weight of 2228.77 Da and an isoelectric point of 12.05.[1] This guide details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), outlines the purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and discusses the analytical methods for its characterization. Furthermore, it explores the known anti-inflammatory signaling pathways modulated by LZ1. This document is intended to serve as a practical resource for researchers and professionals involved in the development of peptide-based therapeutics.

Introduction to this compound

LZ1 is an artificially designed antimicrobial peptide (AMP) that has demonstrated significant bactericidal effects and a broad spectrum of activity.[1] Notably, it exhibits minimal hemolytic activity and toxicity towards eukaryotic cells, making it a promising candidate for therapeutic applications.[1] Beyond its antimicrobial properties, LZ1 has shown potent anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

This compound Synthesis

The chemical synthesis of LZ1 is most effectively achieved through Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

A comprehensive list of necessary materials and reagents for the synthesis of LZ1 is provided in Table 1.

| Category | Item | Specification |

| Resin | Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution |

| Amino Acids | Fmoc-protected amino acids | Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH |

| Coupling Reagents | HBTU, HOBt, DIEA | High purity |

| Deprotection Reagent | Piperidine | 20% in DMF |

| Cleavage Cocktail | Reagent K | 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol |

| Solvents | DMF, DCM, Diethyl ether | Peptide synthesis grade |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

The following protocol outlines the manual synthesis of LZ1 on a 0.1 mmol scale.

-

Resin Swelling: Swell 200 mg of Rink Amide resin (~0.1 mmol) in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU and 4 equivalents of HOBt in DMF.

-

Add 8 equivalents of DIEA to the amino acid solution and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[2]

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the LZ1 sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add 10 mL of cleavage cocktail "Reagent K" to the resin. This reagent is recommended for peptides containing tryptophan.[3]

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

Fmoc Solid-Phase Peptide Synthesis Workflow for LZ1.

This compound Purification

The crude this compound is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Materials and Reagents

| Category | Item | Specification |

| HPLC System | Preparative HPLC system | With UV detector |

| Column | C18 reverse-phase column | e.g., 250 x 21.2 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in water | HPLC grade |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | HPLC grade |

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Gradient Elution:

-

Inject the dissolved crude peptide onto the column.

-

Apply a linear gradient of Mobile Phase B, for example, from 5% to 65% over 60 minutes.

-

The optimal gradient may need to be determined empirically based on analytical HPLC of the crude product.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, detected by UV absorbance at 220 nm and 280 nm.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white powder.

This compound Purification Workflow.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Result for LZ1 |

| Analytical RP-HPLC | Purity assessment | Single major peak indicating >95% purity |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular weight confirmation | Molecular weight of ~2228.77 Da |

| Amino Acid Analysis | Amino acid composition and peptide quantification | Confirms the ratio of constituent amino acids |

Signaling Pathways Modulated by LZ1

LZ1 exerts its anti-inflammatory effects by modulating key signaling pathways involved in the immune response.

Inhibition of Pro-inflammatory Cytokines

LZ1 has been shown to inhibit the secretion of the pro-inflammatory cytokines TNF-α and IL-1β. This is a critical aspect of its therapeutic potential in inflammatory conditions. The precise molecular mechanism of this inhibition is an area of active research, but it is hypothesized to involve interference with upstream signaling cascades that lead to the transcription of these cytokines.

Potential Modulation of Toll-Like Receptor and PI3K/Akt/mTOR Signaling

Antimicrobial peptides are known to interact with and modulate the host's innate immune response, often through Toll-like receptors (TLRs). TLRs recognize pathogen-associated molecular patterns and trigger downstream signaling pathways, such as the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines. Some antimicrobial peptides can antagonize this signaling.[4]

Furthermore, the PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and inflammation. In keratinocytes, this pathway can be modulated by antimicrobial peptides to promote wound healing and control inflammation.[3][5] While direct evidence for LZ1's interaction with specific TLRs or its direct effect on the PI3K/Akt/mTOR pathway is still emerging, it is a plausible mechanism for its observed anti-inflammatory and tissue-reparative effects.

Hypothesized Anti-inflammatory Signaling of LZ1.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of the this compound. The outlined Fmoc-SPPS and RP-HPLC protocols offer a robust methodology for obtaining high-purity LZ1 for research and development purposes. The elucidation of its precise molecular mechanisms of action, particularly its interaction with host immune signaling pathways, remains a key area for future investigation and will be critical for its translation into a therapeutic agent.

References

- 1. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel Anti-Microbial Peptide SR-0379 Accelerates Wound Healing via the PI3 Kinase/Akt/mTOR Pathway | PLOS One [journals.plos.org]

- 4. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of LZ1 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LZ1 is a synthetic, 15-amino acid cationic antimicrobial peptide derived from snake cathelicidin.[1] It has demonstrated a potent and broad-spectrum antimicrobial activity against a range of microorganisms, including clinically relevant bacteria and fungi.[2][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of LZ1, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a summary of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new antimicrobial agents.

Antimicrobial Spectrum and Potency

LZ1 exhibits significant antimicrobial activity against a variety of pathogens, with a particularly pronounced effect on Gram-positive bacteria associated with skin infections.[3][4] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Antibacterial Activity

LZ1 has shown strong bactericidal effects against several Gram-positive bacteria, including strains resistant to conventional antibiotics.[2][3] Its activity against Gram-negative bacteria is less extensively documented in the reviewed literature.

Table 1: Antibacterial Spectrum of LZ1 Peptide

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Propionibacterium acnes | ATCC 6919 | 0.6 | [3] |

| Propionibacterium acnes | ATCC 11827 | 0.6 | [3] |

| Propionibacterium acnes | Clinically Isolated (Clindamycin-resistant) | 0.6 | [3] |

| Staphylococcus epidermidis | 09A3726 | 4.7 | [3] |

| Staphylococcus aureus | 09B2499 | 2.3 | [3] |

| Staphylococcus spp. | Clinically Isolated Drug-resistant strains | 1.17 - 4.7 | [2] |

Antifungal Activity

LZ1 has also demonstrated efficacy against pathogenic fungi, notably Candida albicans.

Table 2: Antifungal Spectrum of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Candida albicans | Multiple strains including clinical isolates | As low as 1.17 | [2] |

Anti-parasitic Activity

Beyond bacteria and fungi, LZ1 has shown activity against the malaria parasite, Plasmodium falciparum.

Table 3: Anti-parasitic Spectrum of this compound

| Microorganism | Strain | IC50 (µM) | Reference |

| Plasmodium falciparum | 3D7 | 3.045 | [1] |

Mechanism of Action

The primary mechanism of action for LZ1, like many cationic antimicrobial peptides, involves the disruption of microbial cell membranes.[2][5] The positively charged amino acid residues in LZ1 facilitate an initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5][6] This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, the formation of pores, and subsequent leakage of intracellular contents, ultimately resulting in cell death.[6][7]

References

- 1. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]

- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]

- 4. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Significance of host antimicrobial peptides in the pathogenesis and treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design [frontiersin.org]

- 7. mdpi.com [mdpi.com]

LZ1 Peptide: A Comprehensive Technical Guide on Structure-Activity Relationships for Drug Development Professionals

An In-depth Analysis of a Promising Antimicrobial and Anti-inflammatory Agent

The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic agents, antimicrobial peptides (AMPs) have garnered significant attention due to their broad-spectrum activity and unique mechanisms of action. Among these, the LZ1 peptide, a synthetic derivative of a snake cathelicidin, has demonstrated potent antimicrobial and anti-inflammatory properties, positioning it as a compelling candidate for further drug development. This technical guide provides a comprehensive overview of the this compound, focusing on its structure-activity relationships, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Introduction to this compound

LZ1 is a 15-amino-acid cationic and tryptophan-rich peptide with the sequence VKRWKKWWRKWKKWV-NH2.[1][2] It was designed based on cathelicidin-BF, a peptide found in the venom of the snake Bungarus fasciatus.[3] The peptide exhibits potent antimicrobial activity against a range of pathogens, notably those associated with inflammatory acne vulgaris, such as Propionibacterium acnes, Staphylococcus epidermidis, and S. aureus.[1][4] Beyond its antibacterial effects, LZ1 has also been shown to possess anti-inflammatory and antimalarial properties.[1][3] A key feature of LZ1 is its low cytotoxicity and hemolytic activity at therapeutic concentrations, a critical attribute for a drug candidate.[1][4]

Physicochemical Properties and Synthesis

The fundamental characteristics of the this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 | [1] |

| Molecular Weight | 2227.77 Da | [3] |

| Isoelectric Point | 12.05 | [1] |

| Purity | >95% (typically >98% after purification) | [2] |

| Source | Synthetic | [3] |

| Appearance | White lyophilized powder | [3] |

| Solubility | Soluble in water | [3] |

Synthesis and Purification Protocol

LZ1 is chemically synthesized using an automated peptide synthesizer.[1]

Protocol:

-

Synthesis: The peptide is assembled on a resin using standard solid-phase peptide synthesis (SPPS) chemistry.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Verification: The purity and molecular weight of the final product are confirmed by analytical RP-HPLC and mass spectrometry.[2]

Biological Activities of this compound

LZ1 exhibits a range of biological activities, with its antimicrobial and anti-inflammatory effects being the most extensively studied.

Antimicrobial Activity

LZ1 demonstrates potent activity against both Gram-positive and Gram-negative bacteria. Its efficacy against pathogens implicated in acne is particularly noteworthy.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Propionibacterium acnes | ATCC6919 | 0.6 | [2] |

| Propionibacterium acnes | ATCC11827 | 0.6 | [2] |

| Propionibacterium acnes | Clindamycin-resistant clinical isolate | 0.6 | [2] |

| Staphylococcus epidermidis | 09A3726 | 4.7 | [2] |

| Staphylococcus epidermidis | 09B2490 | 2.3 | [2] |

| Staphylococcus aureus | 09B2499 | 4.7 | [2] |

| Plasmodium falciparum | 3D7 | IC50: 3.045 µM | [1] |

Anti-inflammatory Activity

LZ1 has been shown to ameliorate inflammation by inhibiting the secretion of pro-inflammatory cytokines. In a mouse model of P. acnes-induced skin inflammation, topical application of LZ1 significantly reduced ear swelling and the infiltration of inflammatory cells.[4] This effect is attributed to the inhibition of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) production.[4]

Cytotoxicity and Hemolytic Activity

A crucial aspect of any therapeutic peptide is its safety profile. LZ1 has been evaluated for its effects on mammalian cells and has demonstrated low toxicity.

| Cell Type | Assay | Concentration | Effect | Reference |

| Human HaCaT keratinocytes | Cell Viability | Up to 200 µg/mL | < 5.6% reduction in viability | [2] |

| Human Red Blood Cells | Hemolysis | Up to 320 µg/mL | < 5.2% hemolysis | [2] |

Structure-Activity Relationship (SAR) Studies

While specific SAR studies involving systematic modification of the LZ1 sequence are not extensively published, the principles governing the activity of cationic antimicrobial peptides provide a framework for understanding its function. The potent activity of LZ1 is attributed to its high net positive charge and the presence of multiple tryptophan residues.

-

Cationic Residues (Lysine and Arginine): The positively charged lysine and arginine residues are crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction facilitates the accumulation of the peptide on the bacterial surface.

-

Hydrophobic and Aromatic Residues (Tryptophan and Valine): The tryptophan and valine residues contribute to the peptide's hydrophobicity. Following the initial electrostatic attraction, these residues insert into the hydrophobic core of the bacterial membrane, leading to membrane disruption and permeabilization. Tryptophan, with its bulky indole side chain, is particularly effective at anchoring the peptide into the membrane interface.

The logical relationship for the proposed mechanism of action is depicted in the following diagram.

Caption: Proposed mechanism of LZ1 antimicrobial action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of LZ1 and its analogs.

Minimal Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Caption: Workflow for the Minimal Inhibitory Concentration (MIC) assay.

Protocol:

-

Peptide Preparation: Serially dilute the this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a bacterial suspension in CAMHB and adjust the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolysis Assay

This assay assesses the peptide's lytic activity against red blood cells.

Caption: Workflow for the hemolysis assay.

Protocol:

-

RBC Preparation: Obtain fresh human red blood cells, wash them with phosphate-buffered saline (PBS), and prepare a 2% (v/v) suspension.

-

Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the this compound. Include a negative control (PBS) and a positive control (1% Triton X-100 for 100% hemolysis).

-

Reaction: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to determine the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the peptide on the viability of mammalian cells, such as human keratinocytes (HaCaT).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed HaCaT cells in a 96-well plate and incubate overnight to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound.

-

Incubation: Incubate the cells for 24 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Express cell viability as a percentage relative to untreated control cells.

In Vivo Mouse Ear Swelling Model for Inflammation

This model is used to evaluate the anti-inflammatory activity of LZ1 in vivo.

Caption: Workflow for the in vivo mouse ear swelling model.

Protocol:

-

Acclimatization: Acclimatize mice to the experimental conditions.

-

Inflammation Induction: Induce an inflammatory response in the mouse ear, for example, by subcutaneous injection or topical application of an inflammatory agent like P. acnes.

-

Baseline Measurement: Measure the initial thickness of the ear using a digital caliper.

-

Treatment: Topically apply a solution of this compound to the inflamed ear. A control group should be treated with the vehicle alone.

-

Follow-up Measurements: Measure the ear thickness at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

-

Analysis: Calculate the change in ear thickness for both the treated and control groups to determine the anti-inflammatory effect of LZ1.

-

Histology (Optional): At the end of the experiment, ear tissue can be collected for histological analysis to assess the extent of inflammatory cell infiltration.

Conclusion and Future Directions

The this compound represents a promising lead compound for the development of novel antimicrobial and anti-inflammatory therapeutics. Its potent activity against clinically relevant bacteria, coupled with a favorable safety profile, makes it an attractive candidate for treating conditions such as acne vulgaris and potentially other infections.

Further research should focus on detailed structure-activity relationship studies to optimize the peptide's properties. This could involve:

-

Alanine Scanning: Systematically replacing each amino acid with alanine to identify key residues for activity and stability.

-

Truncation Analysis: Creating shorter versions of the peptide to determine the minimal sequence required for activity.

-

Substitution with Non-natural Amino Acids: Introducing synthetic amino acids to enhance proteolytic stability and activity.

A deeper understanding of the precise molecular interactions between LZ1 and bacterial membranes will be instrumental in designing next-generation peptide therapeutics with improved efficacy and selectivity. The experimental protocols provided in this guide offer a robust framework for conducting these critical next steps in the development of LZ1 and related peptides as novel therapeutic agents.

References

- 1. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Efficacy of the Antimicrobial Peptide LZ1 Against Propionibacterium acnes

This technical guide provides a comprehensive overview of the in vitro efficacy of the synthetic peptide LZ1 against Propionibacterium acnes (P. acnes), a key bacterium implicated in the pathogenesis of acne vulgaris. The document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

LZ1 is a 15-amino acid, Trp-Lys-rich synthetic peptide (VKRWKKWWRKWKKWV-NH2) designed for potent antimicrobial activity. In vitro studies have demonstrated its significant efficacy against various strains of P. acnes, including antibiotic-resistant isolates.[1] Its mechanism of action involves bacterial membrane disruption, and it also exhibits anti-inflammatory properties by modulating cytokine responses.[1][2] Furthermore, LZ1 displays a favorable safety profile with low cytotoxicity against human keratinocytes and minimal hemolytic activity.[3][4]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of LZ1 has been quantified using standard in vitro assays, primarily focusing on the Minimum Inhibitory Concentration (MIC).

| Peptide/Antibiotic | P. acnes Strains Tested | MIC (µg/mL) | Reference |

| LZ1 | ATCC 6919, ATCC 11827, Clindamycin-resistant clinical isolate | 0.6 | [3][1] |

| Clindamycin | ATCC 6919, ATCC 11827 | 2.3 | [3][1] |

Note: The MIC for clindamycin against the resistant strain was not specified in the cited literature but is implied to be higher.

In Vitro Safety Profile

The safety of LZ1 has been assessed through cytotoxicity and hemolysis assays to evaluate its potential effects on human cells.

| Assay | Cell Line / Component | LZ1 Concentration Range | Observed Effect | Reference |

| Cytotoxicity | Human HaCaT keratinocytes | 20 - 200 µg/mL | Minimal effect on cell viability (≤ 5.6%) | [3][4] |

| Hemolysis | Human red blood cells | Up to 320 µg/mL | Low hemolytic activity (≤ 5.2%) | [3][4] |

Mechanism of Action

LZ1 exerts its antimicrobial effect through a multi-faceted approach, targeting both the bacterium and the host's inflammatory response.

As a cationic antimicrobial peptide, LZ1's primary mechanism is believed to involve electrostatic interaction with the negatively charged bacterial membrane of P. acnes.[2] This interaction leads to membrane disruption and the formation of pores, causing leakage of cellular contents and ultimately cell death.[2]

In addition to its direct bactericidal activity, LZ1 modulates the host inflammatory response induced by P. acnes. It has been shown to inhibit the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), from host cells.[3][1]

Detailed Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of LZ1.

The MIC of LZ1 against P. acnes was determined using a standard broth microdilution method.[3]

-

P. acnes Culture : Strains of P. acnes are cultured in Reinforced Clostridial Medium (RCM) under anaerobic conditions (80% N₂, 10% H₂, 10% CO₂) at 37°C.

-

Peptide Preparation : LZ1 is dissolved in a suitable solvent (e.g., sterile deionized water) and serially diluted in a 96-well microtiter plate.

-

Inoculation : A standardized suspension of P. acnes (e.g., 1 x 10⁶ CFU/mL) is added to each well containing the diluted peptide.

-

Incubation : The microtiter plate is incubated anaerobically at 37°C for 48-72 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of P. acnes.

The potential toxicity of LZ1 to human cells was evaluated using human keratinocytes.[3]

-

Cell Culture : Human HaCaT keratinocyte cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Peptide Treatment : The culture medium is replaced with fresh medium containing various concentrations of LZ1 (e.g., 20 to 200 µg/mL).

-

Incubation : The cells are incubated with the peptide for a defined period (e.g., 24 hours).

-

Viability Assessment : Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Data Analysis : The viability of peptide-treated cells is calculated as a percentage relative to untreated control cells.

The hemolytic activity of LZ1 was assessed using fresh human red blood cells (hRBCs).[3]

-

hRBC Preparation : Freshly collected human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A suspension of hRBCs is prepared in PBS.

-

Peptide Incubation : The hRBC suspension is incubated with various concentrations of LZ1 (up to 320 µg/mL) at 37°C for a specified time (e.g., 1 hour).

-

Controls : Positive (1% Triton X-100 for 100% hemolysis) and negative (PBS) controls are included.

-

Centrifugation : After incubation, the samples are centrifuged to pellet intact hRBCs.

-

Hemoglobin Measurement : The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 570 nm).

-

Calculation : The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100.

References

LZ1 Peptide: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The LZ1 peptide, a synthetic antimicrobial peptide, has emerged as a promising therapeutic candidate with multifaceted applications. This document provides an in-depth technical overview of LZ1, focusing on its core therapeutic properties, mechanism of action, and potential clinical applications. It consolidates quantitative data from preclinical studies, details experimental methodologies, and visualizes key biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics.

Introduction

LZ1 is a 15-amino acid, Trp–Lys-rich peptide with a linear primary structure (VKRWKKWWRKWKKWV-NH2).[1] Initially designed for its antimicrobial properties, research has revealed its potent bactericidal and anti-inflammatory effects, particularly against pathogens implicated in skin conditions.[2][3] Furthermore, studies have explored its systemic applications, demonstrating significant antimalarial activity.[4] A key advantage of LZ1 is its high stability in human plasma and low cytotoxicity to mammalian cells, positioning it as a viable candidate for further drug development.[2][3]

Quantitative Efficacy Data

The therapeutic potential of LZ1 is supported by robust quantitative data from in vitro and in vivo studies. The following tables summarize the key efficacy metrics.

Table 1: In Vitro Antimicrobial Activity of LZ1

| Target Microorganism | Strain | LZ1 MIC (µg/mL) | Clindamycin MIC (µg/mL) | Reference |

| Propionibacterium acnes | ATCC6919 | 0.6 | 2.3 | [2][3] |

| Propionibacterium acnes | ATCC11827 | 0.6 | 2.3 | [2][3] |

| Propionibacterium acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 | >100 | [2][3] |

| Staphylococcus epidermidis | 09A3726 | 4.7 | >100 | [2][3] |

| Staphylococcus aureus | 09B2499 | 4.7 | 4.7 | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Efficacy of LZ1 in a Mouse Model of P. acnes-Induced Ear Inflammation

| Treatment Group | Ear Thickness (% of Control) - Day 1 | Ear Thickness (% of Control) - Day 2 | Ear Thickness (% of Control) - Day 5 | Reduction in P. acnes Colonization (log CFU) | Reference |

| Vehicle | 200% | 179% | 110% | - | [1] |

| LZ1 | 135% | 124% | 102% | Significant Reduction | [3] |

| Clindamycin | 147% | 145% | 105% | - | [1] |

Table 3: In Vitro and In Vivo Antimalarial Activity of LZ1

| Parameter | Organism/Model | LZ1 IC50/Effect | Reference |

| In Vitro Antiplasmodial Activity | Plasmodium falciparum | 3.045 µM | [4] |

| In Vivo Antimalarial Activity | Plasmodium berghei (murine model) | Dose- and time-dependent suppression | [4] |

IC50: Half-maximal inhibitory concentration

Table 4: Safety Profile of LZ1

| Assay | Cell Type/Model | Result | Concentration | Reference |

| Cytotoxicity | Human Keratinocytes | Little to no cytotoxicity | >200 µg/mL | [2][3] |

| Hemolytic Activity | Human Red Blood Cells | Little to no hemolysis | >200 µg/mL | [2][3] |

| Plasma Stability | Human Plasma | Stable for 8 hours at 37°C | Not specified | [2][3] |

Mechanism of Action

LZ1 exerts its therapeutic effects through a dual mechanism involving direct antimicrobial action and modulation of the host inflammatory response.[5]

Antimicrobial Action

As a cationic antimicrobial peptide, LZ1's primary mode of action against bacteria is believed to involve interaction with and disruption of the negatively charged bacterial cell membrane.[6] This interaction leads to increased membrane permeability and ultimately cell death.[6] This mechanism is common to many antimicrobial peptides and is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[5]

Anti-inflammatory Action

In the context of inflammatory conditions such as acne, LZ1 has been shown to significantly suppress the production of pro-inflammatory cytokines. Specifically, it inhibits the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) induced by P. acnes.[2][3][7] This anti-inflammatory activity contributes to the reduction of swelling and inflammatory cell infiltration observed in in vivo models.[2][3]

Antimalarial Action

The antimalarial activity of LZ1 involves a distinct mechanism targeting the parasite's metabolism. LZ1 has been shown to inhibit the activity of pyruvate kinase, a key enzyme in the glycolytic pathway of Plasmodium.[4] This inhibition disrupts ATP synthesis within the parasite-infected erythrocytes, leading to parasite death.[4] Additionally, LZ1 modulates the host's immune response during malarial infection by inhibiting the overproduction of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings presented. The following sections outline the key experimental protocols used in the cited studies.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of LZ1 was determined using a broth microdilution method as previously described.

-

Bacterial Preparation: P. acnes, S. epidermidis, and S. aureus were cultured to mid-logarithmic phase in appropriate broth media.

-

Peptide Dilution: LZ1 and a comparator antibiotic (clindamycin) were serially diluted in the culture medium in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates were incubated under conditions suitable for each bacterial species (e.g., anaerobic conditions for P. acnes).

-

MIC Determination: The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth after the incubation period.

P. acnes-Induced Ear Inflammation Mouse Model

This in vivo model was utilized to assess the anti-inflammatory and antibacterial efficacy of LZ1 in a setting that mimics inflammatory acne.

-

Animal Model: BALB/c mice were used for this study.

-

Induction of Inflammation: A suspension of heat-killed or live P. acnes was injected intradermally into the ear pinna of the mice.

-

Treatment: LZ1, a vehicle control, or a positive control (clindamycin) was applied topically to the ear surface daily for a specified number of days.

-

Assessment of Inflammation: Ear thickness was measured daily using a caliper as an indicator of swelling and inflammation.

-

Histological Analysis: At the end of the experiment, ear tissues were excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and quantify inflammatory cell infiltration.

-

Bacterial Colonization: To assess in vivo antibacterial activity, the number of viable P. acnes in the ear tissue was determined by homogenizing the tissue and plating serial dilutions on appropriate agar medium.

-

Cytokine Analysis: The levels of inflammatory cytokines (TNF-α and IL-1β) in the ear tissue homogenates were quantified using ELISA kits.[2]

In Vitro Antiplasmodial Assay

The potency of LZ1 against the blood stage of Plasmodium falciparum was determined as follows:

-

Parasite Culture: Chloroquine-sensitive strains of P. falciparum were maintained in in vitro culture using human erythrocytes.

-

Drug Susceptibility Assay: Synchronized ring-stage parasites were incubated with serial dilutions of LZ1 in a 96-well plate.

-

Growth Inhibition Assessment: After a 48-72 hour incubation period, parasite growth was assessed using a SYBR Green I-based fluorescence assay, which measures nucleic acid content.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Assay (Murine Model)

The efficacy of LZ1 against Plasmodium berghei was evaluated in a mouse model.

-

Infection: Mice were infected intraperitoneally with P. berghei-infected erythrocytes.

-

Treatment: LZ1 was administered to the infected mice at various doses and schedules (e.g., once daily for four consecutive days).

-

Parasitemia Monitoring: The percentage of infected red blood cells (parasitemia) was monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

Survival Analysis: The survival of the mice in each treatment group was monitored.

-

Cytokine and Liver Function Analysis: At the end of the study, blood samples were collected to measure serum levels of inflammatory cytokines and markers of liver function (e.g., ALT, AST).[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of LZ1's therapeutic potential.

Caption: LZ1's dual mechanism in inflammatory acne.

Caption: LZ1's mechanism of action against malaria parasites.

Caption: Workflow for in vivo assessment of LZ1 in an acne model.

Conclusion and Future Directions

The this compound demonstrates significant therapeutic potential as a novel antimicrobial and anti-inflammatory agent. Its efficacy against antibiotic-resistant bacteria, coupled with a favorable safety profile, makes it a strong candidate for the topical treatment of inflammatory acne vulgaris.[2][3] Furthermore, its unique antimalarial mechanism of action presents a new avenue for the development of drugs to combat resistant malaria.[4]

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion of LZ1, particularly for systemic applications.

-

Formulation Development: Optimizing formulations for topical and potentially systemic delivery will be crucial for clinical translation.

-

Broad-Spectrum Activity: Further investigation into the broader antimicrobial and anticancer potential of LZ1 is warranted. While not extensively documented, its peptide nature suggests possible applications in oncology that are worth exploring.[8][9][10]

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of LZ1 in human populations for its various potential indications.

References

- 1. researchgate.net [researchgate.net]

- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]

- 4. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. Significance of host antimicrobial peptides in the pathogenesis and treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biologists’ new peptide could fight many cancers | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. news.asu.edu [news.asu.edu]

- 10. rdworldonline.com [rdworldonline.com]

LZ1 Peptide: A Technical Overview of Cytotoxicity and Hemolytic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic and hemolytic properties of the LZ1 peptide. LZ1 is a 15-amino acid, tryptophan- and lysine-rich peptide derived from snake cathelicidin, which has demonstrated potent antimicrobial and antimalarial activities.[1][2] A critical aspect of its therapeutic potential is its safety profile concerning host cells. This document consolidates available data on LZ1's effects on mammalian cells, outlines the experimental protocols used for these assessments, and visualizes the underlying mechanisms and workflows.

Quantitative Summary of Bioactivity

LZ1 exhibits a favorable safety profile, characterized by minimal impact on mammalian cells at concentrations effective against pathogens.[2][3] Studies consistently show low cytotoxicity against human keratinocytes and negligible hemolytic activity against human red blood cells.[3][4]

Table 1: Cytotoxicity Data for this compound

| Cell Line | Peptide Concentration Range | Maximum Observed Cytotoxicity | Reference |

| Human HaCaT Keratinocytes | 20 - 200 µg/mL | ≤ 5.6% | [3][4][5] |

Table 2: Hemolytic Activity Data for this compound

| Red Blood Cell Source | Peptide Concentration | Maximum Observed Hemolysis | Reference |

| Human | Up to 320 µg/mL | ≤ 5.2% | [2][3][6] |

| Rabbit | Up to 320 µg/mL | No significant hemolysis observed | [6] |

Table 3: Anti-parasitic Activity of this compound

| Organism | Metric | Value | Reference |

| Plasmodium falciparum (3D7) | IC₅₀ | 3.045 µM | [1] |

Mechanism of Action

The primary mechanism of action for many cationic antimicrobial peptides like LZ1 involves interaction with and disruption of microbial cell membranes.[7][8] This selectivity is often attributed to the differences in lipid composition between microbial (negatively charged) and mammalian (zwitterionic) cell membranes.[9] The peptide's positive charge facilitates electrostatic attraction to the microbial surface, leading to membrane permeabilization and cell death.[7] While LZ1's specific cytotoxic mechanism on cancer or other mammalian cells is not extensively detailed in the provided results, some antimicrobial peptides can induce apoptosis by increasing mitochondrial membrane permeability.[10] In malaria parasites, LZ1 has been shown to inhibit pyruvate kinase activity, suggesting a potential intracellular target.[1]

Caption: General mechanism of cationic antimicrobial peptides.

Experimental Protocols

Standardized assays are crucial for evaluating the cytotoxicity and hemolytic activity of therapeutic peptides. The following sections detail the methodologies commonly employed in the assessment of LZ1.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow MTT salt into purple formazan crystals.[12][13] The concentration of the dissolved formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight to allow for cell adherence.[14]

-

Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound (e.g., 1 to 1000 µg/mL).[14] Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12][14]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12][13]

-

Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Hemolytic Activity Assessment

The hemolysis assay quantifies the ability of a compound to damage red blood cell (RBC) membranes, leading to the release of hemoglobin.[16] This is a critical safety assessment for any peptide intended for systemic administration.

Protocol:

-

RBC Preparation: Obtain fresh human red blood cells from whole blood containing an anticoagulant.[17] Wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation (e.g., 1000 x g for 10 minutes) and removal of the supernatant.[17][18] Resuspend the washed RBC pellet in PBS to a final concentration of 2-8% (v/v).[17][19]

-

Assay Setup: In a 96-well plate, add serial dilutions of the this compound to the wells.

-

Controls: Prepare a negative control (spontaneous hemolysis) using PBS only and a positive control (100% hemolysis) using a lytic agent like 0.1-1% Triton X-100.[18][20]

-

Incubation: Add the prepared RBC suspension to each well, mix gently, and incubate the plate at 37°C for 1 hour.[19][20]

-

Pellet RBCs: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet intact RBCs and cell debris.[20]

-

Absorbance Measurement: Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant, which corresponds to the amount of released hemoglobin, at 540 nm using a microplate reader.[18][19]

-

Calculation: The percentage of hemolysis is calculated using the following formula[18][19]:

-

% Hemolysis = [(Asample - Anegative control) / (Apositive control - Anegative control)] x 100

-

Caption: Experimental workflow for the hemolysis assay.

Conclusion

The available data strongly indicate that the this compound possesses a high therapeutic index. It demonstrates potent activity against microbial and parasitic targets while exhibiting minimal cytotoxicity towards human keratinocytes and negligible hemolytic activity against human red blood cells, even at high concentrations.[3][21] Furthermore, LZ1 has been shown to be stable in human plasma, a desirable characteristic for drug development.[3][4] This combination of efficacy and a strong safety profile makes LZ1 a promising candidate for further development as a novel therapeutic agent for conditions such as inflammatory acne and malaria.[1][21]

References

- 1. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]

- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]